2-amino-6,7-dimethyl-4-(5-methylthiophen-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
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Overview
Description
2-amino-6,7-dimethyl-4-(5-methylthiophen-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyrano[3,2-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6,7-dimethyl-4-(5-methylthiophen-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and automated systems to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-amino-6,7-dimethyl-4-(5-methylthiophen-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-amino-6,7-dimethyl-4-(5-methylthiophen-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-6,7-dimethyl-4-(5-methylthiophen-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-amino-4,5-dihydro-4-arylpyrano[3,2-c]pyridine-3-carbonitrile: Shares a similar core structure but with different substituents.
2-amino-6,7-dimethyl-4-(5-methylthiophen-2-yl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile: A closely related compound with slight structural variations.
Uniqueness
The uniqueness of 2-amino-6,7-dimethyl-4-(5-methylthiophen-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile lies in its specific substituents and the resulting biological activities.
Properties
Molecular Formula |
C16H15N3O2S |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-amino-6,7-dimethyl-4-(5-methylthiophen-2-yl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C16H15N3O2S/c1-8-6-11-14(16(20)19(8)3)13(10(7-17)15(18)21-11)12-5-4-9(2)22-12/h4-6,13H,18H2,1-3H3 |
InChI Key |
YHRYLATWYPEWRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2C(=C(OC3=C2C(=O)N(C(=C3)C)C)N)C#N |
Origin of Product |
United States |
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